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Sodium 2-oxogluconate - 36389-86-3

Sodium 2-oxogluconate

Catalog Number: EVT-3506633
CAS Number: 36389-86-3
Molecular Formula: C6H9NaO7
Molecular Weight: 216.12 g/mol
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Product Introduction

Source

Sodium 2-oxogluconate can be synthesized through the oxidation of gluconic acid, which is produced by the fermentation of glucose using specific microorganisms such as Aspergillus niger or Gluconobacter. The production of gluconic acid itself has been well-documented, with various methods including microbial fermentation and chemical oxidation being employed to yield this organic acid .

Classification

Sodium 2-oxogluconate falls under the category of organic compounds, specifically classified as a carboxylic acid derivative. It is part of a broader family of keto acids, which are characterized by the presence of a ketone group adjacent to a carboxylic acid group.

Synthesis Analysis

Methods

The synthesis of sodium 2-oxogluconate typically involves the oxidation of gluconic acid. This can be achieved through various methods:

  1. Microbial Fermentation: Utilizing fungi or bacteria that naturally produce gluconic acid. The oxidation process can further convert gluconic acid to sodium 2-oxogluconate.
  2. Chemical Oxidation: Employing oxidizing agents under controlled conditions to facilitate the conversion of gluconic acid to its keto form.

Technical Details

In microbial synthesis, glucose is oxidized by glucose oxidase to form glucono-δ-lactone, which subsequently hydrolyzes to gluconic acid. This compound can then undergo further oxidation to yield sodium 2-oxogluconate. Chemical methods often involve transition metal catalysts for enhanced efficiency and selectivity during the oxidation process .

Molecular Structure Analysis

Structure

The molecular formula of sodium 2-oxogluconate is C6H11NaO7C_6H_11NaO_7. The structure features a six-carbon backbone with hydroxyl groups (-OH) and a ketone group (C=O), indicative of its classification as a keto acid.

Data

  • Molecular Weight: Approximately 194.14 g/mol
  • Functional Groups: Carboxylic acid, ketone, and hydroxyl groups.
Chemical Reactions Analysis

Reactions

Sodium 2-oxogluconate participates in several biochemical reactions:

  1. Oxidation-Reduction Reactions: It can be reduced to form other sugar derivatives or oxidized further under specific conditions.
  2. Enzymatic Reactions: It serves as a substrate in metabolic pathways involving keto acids, particularly in the pentose phosphate pathway.

Technical Details

The conversion from gluconic acid to sodium 2-oxogluconate typically involves an enzymatic pathway where specific dehydrogenases catalyze the oxidation process, facilitating the addition of oxygen to the substrate while reducing coenzymes like NAD+ to NADH .

Mechanism of Action

Process

The mechanism by which sodium 2-oxogluconate exerts its effects primarily involves its role as an intermediate in metabolic pathways. It participates in:

  • Energy Production: Acting as a substrate that feeds into the citric acid cycle.
  • Metabolic Regulation: Influencing various enzymatic processes through its interactions with metabolic enzymes.

Data

Sodium 2-oxogluconate's involvement in cellular metabolism highlights its importance in energy production and biosynthetic pathways, particularly under conditions that favor aerobic respiration .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Highly soluble in water due to its ionic nature.

Chemical Properties

  • pH Stability: Exhibits stability within a pH range conducive for biological activity (approximately pH 6–8).
  • Reactivity: Reacts with strong oxidizing agents and can chelate metal ions due to its multiple functional groups.
Applications

Scientific Uses

Sodium 2-oxogluconate finds applications across various fields:

  1. Biochemistry: Used as a substrate in enzyme assays and metabolic studies.
  2. Pharmaceuticals: Investigated for potential therapeutic roles due to its metabolic functions.
  3. Food Industry: Employed as a preservative or flavor enhancer due to its mild taste and chelating properties.
Enzymatic and Metabolic Roles in Cellular Pathways

Catalytic Mechanisms of 2-Oxoglutarate-Dehydrogenase Complex (OGDHC)

The 2-oxoglutarate dehydrogenase complex (OGDHC) is a mitochondrial multienzyme complex that catalyzes the irreversible decarboxylation of 2-oxoglutarate (α-ketoglutarate) to succinyl-CoA, a critical step in the tricarboxylic acid (TCA) cycle. This reaction links carbon metabolism with nitrogen assimilation and cellular energy production [5] [10]. Structurally, OGDHC comprises three subunits:

  • E1o (2-oxoglutarate dehydrogenase): Binds and decarboxylates 2-oxoglutarate, forming a thiamine diphosphate (TPP)-bound intermediate.
  • E2o (dihydrolipoamide succinyltransferase): Transfers the succinyl group to CoA via a lipoyl domain, generating succinyl-CoA.
  • E3 (dihydrolipoamide dehydrogenase): Reoxidizes the lipoyl group using FAD, ultimately reducing NAD⁺ to NADH [2].

Recent cryo-electron microscopy (cryo-EM) studies at 3.3-Å resolution reveal that the E2o subunit forms an octahedral cubic core (24-mer) comprising eight homotrimers. Peripheral E1o and E3 subunits bind flexibly to this core, with E1o adopting multiple orientations to shuttle intermediates efficiently [2]. The catalytic mechanism involves four steps:

  • Decarboxylation of 2-oxoglutarate by E1o, yielding a succinyl-TPP anion.
  • Transfer of the succinyl group to E2o’s lipoyl domain.
  • Succinyl transfer to CoA, forming succinyl-CoA.
  • Reoxidation of E2o’s dihydrolipoamide by E3 via FAD-dependent NAD⁺ reduction [2] [10].

Table 1: Subunit Functions in OGDHC Catalysis

SubunitMolecular FunctionCofactorsProduct
E1o2-Oxoglutarate decarboxylationTPPSuccinyl-TPP
E2oSuccinyl transfer to CoALipoic acid, CoASuccinyl-CoA
E3Dihydrolipoamide reoxidationFAD, NAD⁺NADH

Allosteric Regulation by Nucleotides and Divalent Cations

OGDHC activity is tightly regulated by cellular energy status through allosteric effectors:

  • Nucleotide inhibition: GTP and ATP bind to E1o, inducing conformational changes that suppress activity. GTP is a potent inhibitor (Kᵢ ≈ 0.1 mM), acting as an energy-sensing switch during high ATP/GTP flux [3] [10]. ADP antagonizes GTP inhibition by competing for overlapping binding sites, thereby activating OGDHC under low-energy conditions [3].
  • Divalent cations: Ca²⁺ enhances E1o-E2o binding affinity by 20-fold, optimizing substrate channeling. This is particularly critical in muscle and neuronal tissues where calcium signaling integrates metabolic demands with TCA cycle flux [2].
  • Post-translational regulation: The E2 subunit undergoes ubiquitination by the E3 ligase Siah2, targeting it for proteasomal degradation. This pathway modulates OGDHC abundance under pathological conditions, such as mitochondrial stress [10].

Table 2: Allosteric Regulators of OGDHC

EffectorTarget SubunitEffectPhysiological Role
GTPE1oInhibitionEnergy surplus sensing
ADPE1oActivationEnergy deficit response
Ca²⁺E1o-E2o interfaceActivationCoupling excitation to metabolism
Siah2E2oDegradationStress-induced turnover

Substrate Channeling and Conformational Dynamics in Multi-Enzyme Complexes

Substrate channeling in OGDHC minimizes diffusion of reactive intermediates, enhancing catalytic efficiency. Key dynamics include:

  • Lipoyl domain shuttling: The flexible linker region of E2o’s lipoyl domain swings between E1o and E2o active sites (∼3 nm range), transferring the succinyl moiety without release into the bulk matrix [2]. Cryo-electron tomography (cryo-ET) reveals that lipoyl domains sample a spherical volume around the E2o core, ensuring rapid intermediate transfer.
  • Conformational plasticity: E1o dimers bind asymmetrically to E2o edges, adopting "open" (low-affinity) and "closed" (high-affinity) states. Mg²⁺ stabilizes the closed state, increasing 2-oxoglutarate binding affinity by 15-fold [2].
  • Peripheral subunit mobility: E3 dimers exhibit variable occupancy on E2o faces (4–10 dimers per complex), allowing dynamic adjustment to substrate loads. This heterogeneity prevents steric clashes and optimizes electron transfer efficiency [2].

Kinetic Modeling of OGDHC Activity Under Varying Redox States

OGDHC kinetics are influenced by cellular redox shifts and 2-oxoglutarate availability:

  • 2-Oxoglutarate pool dynamics: Intracellular 2-oxoglutarate levels range from 0.1 mM (nitrogen-replete) to 12 mM (nitrogen-starved), directly impacting OGDHC flux. During ammonium shock, 2-oxoglutarate drops 20-fold within 1 minute, transiently suppressing OGDHC activity [5]. Kinetic models show OGDHC operates at 40% Vₘₐₓ under physiological 2-oxoglutarate (0.5 mM), with Kₘ ≈ 150 μM in substrate-saturated states [5] [9].
  • Uncoupled decarboxylation: Up to 50% of 2-oxoglutarate turnover occurs without succinyl-CoA formation under DNA-bound states (e.g., when TET enzymes compete for 2-oxoglutarate). This "futile cycle" consumes 2-oxoglutarate and generates ROS, potentially serving as a redox sensor [9].
  • Redox-sensitive models: The NAD⁺/NADH ratio alters E3 activity, with high NADH inhibiting OGDHC. Computational simulations incorporating O₂ tension and NAD⁺ kinetics predict a 70% activity drop during hypoxia, aligning with experimental data [5] [9].

Table 3: Kinetic Parameters of OGDHC Under Different Conditions

ConditionKₘ (2-OG)VₘₐₓUncoupled Turnover
Substrate-saturated150 μM8.31 μM/min50%
Nitrogen-starved284 μM2.83 μM/min20%
High NADH (Low O₂)300 μM2.1 μM/min80%

Properties

CAS Number

36389-86-3

Product Name

Sodium 2-oxogluconate

IUPAC Name

sodium;3,4,5,6-tetrahydroxy-2-oxohexanoate

Molecular Formula

C6H9NaO7

Molecular Weight

216.12 g/mol

InChI

InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-4,7-10H,1H2,(H,12,13);/q;+1/p-1

InChI Key

OFCZUBZXJNUXBT-UHFFFAOYSA-M

SMILES

C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.[Na+]

Canonical SMILES

C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.[Na+]

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